molecular formula C15H15N3OS B2468081 5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole CAS No. 2320607-05-2

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2468081
CAS No.: 2320607-05-2
M. Wt: 285.37
InChI Key: WDXNGAGAVSCOAQ-UHFFFAOYSA-N
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Description

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique bicyclic structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities

Mechanism of Action

Target of Action

The primary target of this compound is tumor hypoxia . Hypoxia is a condition where a region in the body experiences a deficiency in the amount of oxygen reaching the tissues. It is a significant characteristic of tumor cells and plays a crucial role in promoting angiogenesis, cancer cell division, and cell survival .

Mode of Action

The compound interacts with its target by inhibiting the hypoxic conditions within the tumor. This interaction results in the disruption of the tumor’s ability to thrive in low-oxygen conditions, thereby limiting its growth and proliferation .

Biochemical Pathways

The compound affects the hypoxia-inducible factor (HIF) pathway. By inhibiting this pathway, the compound can potentially reduce the tumor’s ability to adapt to hypoxic conditions .

Result of Action

The result of the compound’s action is the potential inhibition of tumor growth and proliferation. By targeting and inhibiting hypoxia, the compound can disrupt the tumor’s ability to survive and grow in low-oxygen conditions .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxygen in the tumor environment can affect the compound’s ability to inhibit hypoxia. Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole lies in its combination of the bicyclic tropane alkaloid structure with the benzothiadiazole moiety.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-6-11-3-4-12(7-9)18(11)15(19)10-2-5-13-14(8-10)17-20-16-13/h2,5,8,11-12H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXNGAGAVSCOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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